molecular formula C15H22N4O4S B5306100 N~4~-[4-(aminosulfonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide

N~4~-[4-(aminosulfonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide

Cat. No. B5306100
M. Wt: 354.4 g/mol
InChI Key: NTWUTJDRBNGYGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~4~-[4-(aminosulfonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, commonly known as NPS, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. NPS belongs to the class of piperidine derivatives and is known to exhibit potent neuroprotective and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of NPS is not fully understood, but it is believed to act on multiple targets in the brain. Studies have shown that NPS modulates the activity of various neurotransmitters such as acetylcholine, dopamine, and glutamate, which play a critical role in cognitive function and memory consolidation. Additionally, NPS has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress markers, which are known to contribute to neurodegeneration.
Biochemical and Physiological Effects:
NPS has been shown to exhibit a range of biochemical and physiological effects in animal models. Studies have shown that NPS reduces the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the brain. Additionally, NPS has been shown to reduce oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

One of the major advantages of using NPS in lab experiments is its potent neuroprotective and anti-inflammatory properties. Additionally, NPS has been shown to enhance cognitive function and memory consolidation, which makes it an ideal candidate for studying the mechanisms underlying these processes. However, one of the major limitations of using NPS in lab experiments is its relatively low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for research on NPS. One potential area of research is the development of novel formulations of NPS that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanisms of action of NPS and identify its specific targets in the brain. Furthermore, studies are needed to investigate the potential applications of NPS in the treatment of other neurological disorders such as multiple sclerosis and epilepsy.

Synthesis Methods

The synthesis of NPS involves the reaction of 4-aminobenzenesulfonamide and N,N-dimethylpiperidine-1,4-dicarboxylic acid dihydrazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

NPS has been extensively studied for its potential applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Studies have shown that NPS exhibits significant neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, NPS has been shown to enhance cognitive function and memory consolidation in animal models.

properties

IUPAC Name

1-N,1-N-dimethyl-4-N-(4-sulfamoylphenyl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4S/c1-18(2)15(21)19-9-7-11(8-10-19)14(20)17-12-3-5-13(6-4-12)24(16,22)23/h3-6,11H,7-10H2,1-2H3,(H,17,20)(H2,16,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWUTJDRBNGYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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